5-Bromo-2-(piperidin-1-ylmethyl)isoindole-1,3-dione
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Overview
Description
5-Bromo-2-(piperidin-1-ylmethyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the piperidin-1-ylmethyl group in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-1-ylmethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of transition-metal-catalyzed reactions and organocatalytic methods has also been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-1-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-1-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 5-Bromo-2-(pyridin-2-ylmethyl)isoindoline-1,3-dione
Uniqueness
5-Bromo-2-(piperidin-1-ylmethyl)isoindole-1,3-dione is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H15BrN2O2 |
---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
5-bromo-2-(piperidin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15BrN2O2/c15-10-4-5-11-12(8-10)14(19)17(13(11)18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
SERAZOUPWGUUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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